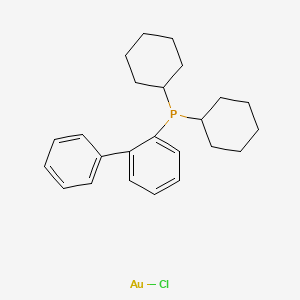
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, also known as Titanium, bis (η5-2,4-cyclopentadien-1-yl)dimethyl-, is a compound with the molecular formula C10H10F2Ti-6 and a molecular weight of 216.05 g/mol. It is also referred to by other names such as bis (cyclopentadienyl)dimethyltitanium .
Molecular Structure Analysis
The molecular structure of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex. The IUPAC Standard InChI is InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;2*1H3; . This structure is also available as a 2d Mol file .Physical And Chemical Properties Analysis
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a molecular weight of 216.05 g/mol. The enthalpy of formation relies on -383.6 ± 7.7 kJ/mol for the enthalpy of formation of Ti (Cp)2 (Cl)2 (cr) . The enthalpy of combustion of solid at standard conditions is -8008.2 ± 8.4 kJ/mol .Scientific Research Applications
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- has a variety of applications in scientific research, particularly in the fields of catalysis and materials science. It is commonly used as a catalyst for the polymerization of olefins, as well as in the synthesis of polyolefin copolymers. Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is also used in the production of specialty polymers, such as ethylene-propylene rubber and thermoplastic elastomers. Additionally, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is used in the production of titanium dioxide, which is an important industrial pigment.
Mechanism of Action
The mechanism of action of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is complex and depends on the specific application. In catalysis, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- acts as a Lewis acid, accepting electron pairs from the olefin monomer to initiate polymerization. In materials science, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is used as a precursor to titanium dioxide, which is produced through hydrolysis and calcination. The exact mechanism of action for this process is still being studied.
Biochemical and Physiological Effects
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is not commonly used in biochemical or physiological research, and there is limited information available on its effects in these areas. However, some studies have suggested that Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- may have toxic effects on cells and tissues, particularly at high concentrations. Further research is needed to fully understand the potential biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is its versatility in scientific research. It can be used in a variety of applications, from catalysis to materials science. Additionally, its relatively low cost and easy synthesis make it a popular choice for many researchers. However, there are also limitations to using Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in lab experiments. It can be difficult to handle and store, and its reactivity can be unpredictable. Additionally, its potential toxicity may limit its use in certain applications.
Future Directions
There are many potential future directions for research on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-. One area of interest is the development of new catalysts based on Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, which could have improved activity and selectivity in polymerization reactions. Additionally, there is ongoing research into the use of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- in the production of new materials, such as nanocomposites and hybrid materials. Finally, there is a need for further research into the potential toxic effects of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-, particularly in the context of its use in industrial applications. By addressing these and other research questions, we can continue to expand our understanding of this important organometallic compound.
In conclusion, Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- is a versatile and widely used organometallic compound in scientific research. Its applications in catalysis and materials science make it an important tool for researchers in a variety of fields. While there are some limitations and potential risks associated with its use, ongoing research and development will continue to expand our understanding of this important compound and its potential applications.
Synthesis Methods
Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be synthesized through a variety of methods, including direct reaction of titanium tetrachloride with cyclopentadiene, or through the reaction of titanium tetraiodide with sodium cyclopentadienide followed by fluorination. The most common method of synthesis involves the reaction of titanium tetrachloride with sodium cyclopentadienide in the presence of a reducing agent such as zinc. This method produces a high yield of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- and is widely used in scientific research.
properties
| { "Design of the Synthesis Pathway": "The synthesis of Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro- can be achieved through a metallocene synthesis pathway.", "Starting Materials": [ "Titanium tetrachloride (TiCl4)", "2,4-cyclopentadiene-1-one", "Sodium borohydride (NaBH4)", "Hydrogen fluoride (HF)", "Methanol (CH3OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "The first step involves the reduction of TiCl4 with NaBH4 in methanol to form TiCl4(THF)2.", "In the second step, 2,4-cyclopentadiene-1-one is reacted with HF in diethyl ether to form bis(2,4-cyclopentadien-1-yl)hydrogen fluoride.", "In the third step, TiCl4(THF)2 is reacted with bis(2,4-cyclopentadien-1-yl)hydrogen fluoride in diethyl ether to form Titanium,bis(eta5-2,4-cyclopentadien-1-yl)difluoro-." ] } | |
CAS RN |
309-89-7 |
Molecular Formula |
C10H10F2Ti-6 |
Molecular Weight |
216.05 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;difluorotitanium |
InChI |
InChI=1S/2C5H5.2FH.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q-5;-1;;;+2/p-2 |
InChI Key |
XQVZRHSUEZWNRP-UHFFFAOYSA-L |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.F[Ti]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



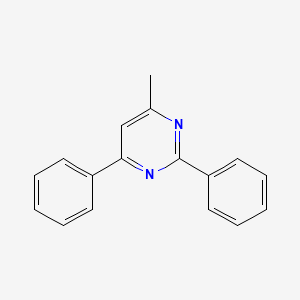

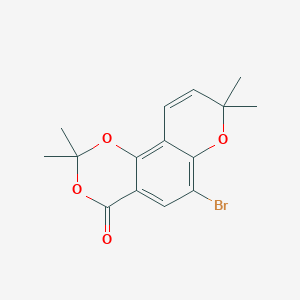
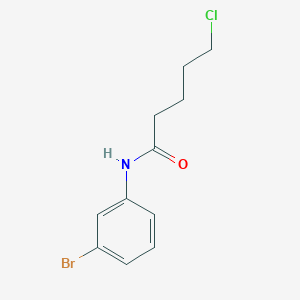
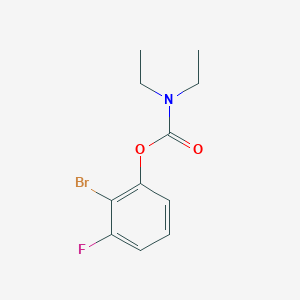
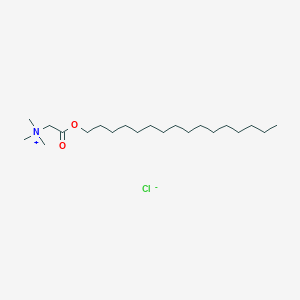

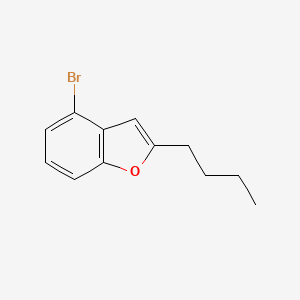

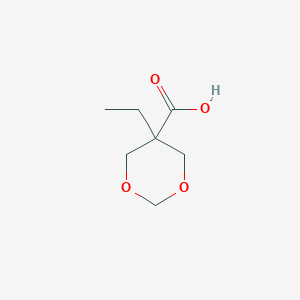
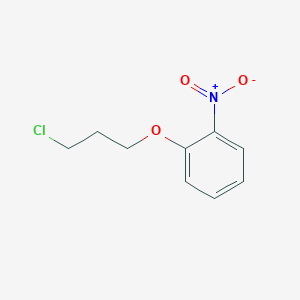
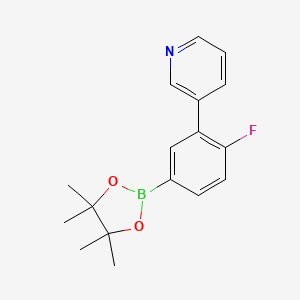
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
